![molecular formula C12H18FNO3 B1492385 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine CAS No. 2097984-46-6](/img/structure/B1492385.png)
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Overview
Description
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is classified as a novel stimulant and substituted cathinone . The compound has a molecular formula of C12H18FNO3 and a molecular weight of 243.27 g/mol.
Molecular Structure Analysis
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Scientific Research Applications
Marfey's Reagent in Enantiomeric Analysis
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is used for the separation of enantiomeric isomers of amino acids and amine compounds. This research outlines the reagent's historical development, actual uses in amino acid, short peptide, and pharmaceutical compounds analysis, alongside its advantages and disadvantages over other techniques (B'hymer, Montes-Bayón, & Caruso, 2003).
Electrophilic Amination and Fluorine Atom Removal
Electrophilic amination involving the complete removal of the fluorine atom from fluorophenols demonstrates a unique synthetic pathway that could be relevant for compounds like 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, offering insights into the potential for structural modification and the introduction of amine groups (Bombek, Požgan, Kočevar, & Polanc, 2004).
Curing Systems for Thermosetting Resins
The study on curing systems for benzoxazine with amine reveals the reactivity and mechanisms behind the use of amines as nucleophilic hardeners for thermosetting resins, providing a foundation for understanding the interactions between amines and epoxy or oxazine rings, which could be applicable to the functionalization or modification of compounds like 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (Sun et al., 2015).
Photocuring and Photochemistry of Halogenated Compounds
Research on halogenated thioxanthones, including 1-fluoro-4-propoxythioxanthone, highlights their use as photoinitiators in polymerization reactions, demonstrating the role of fluorinated compounds in photocuring processes. Such studies offer insights into the use of fluorinated amines in light-induced chemical transformations (Allen et al., 1994).
Fluorogenic Assays and Amine Labeling
The development of amine-reactive dyes for the fluorogenic detection and labeling of amines, amino acids, and proteins shows the significance of fluorinated compounds in bioanalytical applications. This could suggest avenues for the application of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine in biological labeling or sensing technologies (Jeon et al., 2020).
properties
IUPAC Name |
2-fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3/c1-12(13,7-14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMBUGKPASKCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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